molecular formula C26H32Cl2N2O3 B1204009 Bis(omega-piperidinylacetyl)dibenzofuran CAS No. 36115-07-8

Bis(omega-piperidinylacetyl)dibenzofuran

Cat. No.: B1204009
CAS No.: 36115-07-8
M. Wt: 491.4 g/mol
InChI Key: XTFLTTJMRFHSOK-UHFFFAOYSA-N
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Description

Bis(omega-piperidinylacetyl)dibenzofuran is a synthetic dibenzofuran derivative featuring two piperidinylacetyl substituents. The dibenzofuran core consists of two benzene rings fused to a central furan ring, providing a planar aromatic system with delocalized π-electrons. Dibenzofuran derivatives are widely studied for applications ranging from immunosuppression () to optoelectronics (), making this compound a candidate for interdisciplinary research.

Properties

CAS No.

36115-07-8

Molecular Formula

C26H32Cl2N2O3

Molecular Weight

491.4 g/mol

IUPAC Name

2-piperidin-1-yl-1-[8-(2-piperidin-1-ylacetyl)dibenzofuran-2-yl]ethanone;dihydrochloride

InChI

InChI=1S/C26H30N2O3.2ClH/c29-23(17-27-11-3-1-4-12-27)19-7-9-25-21(15-19)22-16-20(8-10-26(22)31-25)24(30)18-28-13-5-2-6-14-28;;/h7-10,15-16H,1-6,11-14,17-18H2;2*1H

InChI Key

XTFLTTJMRFHSOK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C(=O)CN5CCCCC5.Cl.Cl

Canonical SMILES

C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C(=O)CN5CCCCC5.Cl.Cl

Synonyms

is(omega-piperidinylacetyl)dibenzofuran
MA 56
MA-56

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Properties

Compound Substituent(s) HOMO Localization LUMO Localization Key Application Reference
Bis(omega-piperidinylacetyl)dibenzofuran Piperidinylacetyl Likely on dibenzofuran* Likely on dibenzofuran* Bioactive/photophysical N/A
26CzDBF Carbazole Carbazole + dibenzofuran Dibenzofuran OLED hosts
Enamino diketo derivative Enamino diketo Not reported Not reported Immunosuppression
Dibenzofuran (unsubstituted) None Dibenzofuran Dibenzofuran Biodegradation studies

Environmental and Metabolic Behavior

  • Biodegradation : Pseudomonas sp. strain HH69 metabolizes dibenzofuran via salicylic acid pathways (). Piperidinylacetyl substituents may hinder microbial degradation due to steric bulk, increasing environmental persistence.
  • Thermal Degradation: Combustion of dibenzofuran derivatives can produce toxic polychlorinated analogs ().

Table 3: Environmental Impact Metrics

Compound Biodegradability Thermal Degradation Products Environmental Risk Reference
Unsubstituted dibenzofuran Moderate (74% in 24h) PAHs, chlorinated derivatives High (if chlorinated)
This compound Likely low Nitrogen-containing compounds Moderate Inferred

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